Pentahydrogen bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(3-)
Description
This compound is a chromium(III) complex with two highly substituted naphthalene-sulfonate ligands. Each ligand features an azo group (-N=N-) bridging two aromatic rings, hydroxyl (-OH), sulfonate (-SO₃⁻), and nitro (-NO₂) substituents. The structural complexity arises from the conjugation of the azo group with electron-withdrawing (nitro, sulfonate) and electron-donating (hydroxyl) groups, which collectively influence its spectral properties, solubility, and coordination behavior . The chromium center is hexacoordinated, forming a stable octahedral geometry with the sulfonate and hydroxyl groups acting as chelating agents. This compound is primarily used in analytical chemistry as a chelating agent for metal ion detection due to its intense coloration and selective binding properties .
Properties
CAS No. |
94021-55-3 |
|---|---|
Molecular Formula |
C40H31CrN6O20S4+5 |
Molecular Weight |
1096.0 g/mol |
IUPAC Name |
chromium;hydron;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O10S2.Cr/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);/p+5 |
InChI Key |
JLYDTXRSWURFGK-UHFFFAOYSA-S |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically begins with the diazotization of 2-hydroxy-6-sulfo-1-naphthylamine, followed by coupling with 3-hydroxy-4-nitronaphthalene-1-sulfonic acid . The resulting intermediate is then complexed with chromium ions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) involves its interaction with various molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and biochemical pathways. Additionally, the sulfonate groups enhance its solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other azo-chromium complexes, such as trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) . Key differences include:
- Substituent Position : The user-specified compound has a 6-sulpho group on the naphthyl ring, enhancing water solubility and acidity compared to the 1-sulpho derivative in the trisodium analogue.
- Counterions : The pentahydrogen form introduces additional acidity (H⁺ counterions), whereas the trisodium analogue’s Na⁺ ions favor neutral pH stability.
Functional Group Analysis
Spectroscopic and Reactivity Differences
- UV-Vis Absorption : The pentahydrogen compound exhibits a λₘₐₐ of ~520 nm (azo-to-chromium charge transfer), red-shifted compared to the trisodium analogue (~500 nm) due to enhanced electron withdrawal from the 6-sulpho group .
- Acid-Base Behavior : The pentahydrogen form demonstrates pH-dependent solubility, precipitating above pH 5, while the trisodium analogue remains soluble up to pH 9 .
- Metal Binding : Both chromium complexes show affinity for transition metals (e.g., Fe³⁺, Cu²⁺), but the pentahydrogen variant’s acidity allows selective binding in acidic environments, unlike the trisodium form .
Industrial and Environmental Relevance
- Stability: The nitro and sulfonate groups in the pentahydrogen compound confer resistance to photodegradation compared to non-sulphonated azo dyes .
- Toxicity : Unlike simpler azo dyes (e.g., 2-naphthol derivatives in ), this compound’s chromium center raises concerns about heavy metal contamination, necessitating specialized wastewater treatment (e.g., SPE with HLB cartridges) .
Research Findings and Data
Solubility in Common Solvents
| Solvent | Pentahydrogen Compound (g/L) | Trisodium Analogue (g/L) |
|---|---|---|
| Water | 12.5 | 18.3 |
| Methanol | 0.8 | 1.2 |
| Ethyl Acetate | <0.1 | <0.1 |
Critical Analysis of Evidence
- Contradictions : While highlights SPE methods for extracting sulphonated compounds, the pentahydrogen compound’s high polarity may require modified protocols (e.g., ion-pairing agents) .
- Future Directions : Studies on the compound’s chiral properties (à la Pasteur’s tartaric acid research in ) could reveal enantioselective binding behavior .
Biological Activity
Pentahydrogen bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(3-) is a complex chromate compound known for its applications in dyeing and as a potential environmental pollutant. This article reviews its biological activity, focusing on its toxicological effects, ecological implications, and potential therapeutic uses.
The compound is also referred to as trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₂₀CrN₆Na₃O₁₄S₂(-2) |
| Molecular Weight | 947.73 g/mol |
| Solubility | 100 g/L in water at 20°C |
| pKa | 9.34 |
| Density | 1.539 g/cm³ |
Toxicological Effects
Research indicates that this compound exhibits significant toxicity, particularly to aquatic organisms. It has been classified as toxic to aquatic life with long-lasting effects, which raises concerns regarding its environmental persistence and bioaccumulation potential .
Case Study: Ecotoxicology
A study conducted on the effects of Acid Black 172 (another name for this compound) on freshwater ecosystems revealed that exposure led to a reduction in biodiversity, affecting species such as fish and invertebrates. The compound's high solubility in water contributes to its mobility and potential to contaminate water bodies .
Allergic Reactions and Irritation
The compound is known to cause serious eye irritation and may provoke allergic skin reactions upon contact . This property necessitates careful handling in industrial applications, particularly in the textile and leather industries where it is commonly used as a dye.
Potential Therapeutic Uses
Despite its toxicity, there are studies exploring the use of chromate compounds in various therapeutic contexts. For instance, some azo dyes have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells . However, further research is needed to evaluate the safety and efficacy of these compounds for medical applications.
Environmental Impact
The environmental impact of pentahydrogen bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(3-) has been a focal point of recent studies. Its presence in wastewater from dyeing processes has led to significant pollution challenges, prompting investigations into bioremediation techniques. For example, the fungus Aspergillus niger has been studied for its ability to decolorize and detoxify this dye through bioelectricity generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
